molecular formula C16H8O4 B1301001 3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione CAS No. 97620-82-1

3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione

Cat. No.: B1301001
CAS No.: 97620-82-1
M. Wt: 264.23 g/mol
InChI Key: CRJFVPJRQFLPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione (CAS 97620-82-1) is a fused polycyclic quinone derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a naphthofuran backbone fused with a benzoquinone system and a hydroxyl group at the C3 position, conferring unique electronic properties . In scientific research, derivatives of this structural motif have demonstrated potent versatile biological activities, with studies highlighting particularly promising cytotoxic and anticancer activity . The mechanism of action is believed to involve the disruption of cancer cell function through the intercalation into DNA or the inhibition of key enzymes like topoisomerase II, which is crucial for DNA replication, leading to apoptosis and reduced cell proliferation . The compound can be synthesized via several methods. A traditional approach involves the condensation of hydroxy-substituted aromatic compounds like resorcinol with naphthoquinone derivatives, followed by acidification and cyclization . A more modern, green synthetic approach utilizes visible-light-mediated [3+2] cycloaddition between 2-hydroxy-1,4-naphthoquinones and alkynes, offering excellent regioselectivity and good yields under mild, environmentally friendly conditions . This compound serves as a valuable building block in organic synthesis for developing novel pharmaceuticals and is also investigated in material science for its potential application in polymer chemistry due to its unique electronic properties . Attention: This product is For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

3-hydroxynaphtho[3,2-b][1]benzofuran-6,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O4/c17-8-5-6-11-12(7-8)20-16-13(11)14(18)9-3-1-2-4-10(9)15(16)19/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJFVPJRQFLPOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363727
Record name 3-Hydroxybenzo[b]naphtho[2,3-d]furan-6,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97620-82-1
Record name 3-Hydroxybenzo[b]naphtho[2,3-d]furan-6,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation and Cyclization Approach

A common method involves the condensation of hydroxy-substituted aromatic compounds (such as phloroglucinol or resorcinol derivatives) with naphthoquinone derivatives, followed by acidification and cyclization to form the fused furan ring system.

  • Procedure Example :
    Phloroglucinol or resorcinol is added dropwise to a solution of benzo[b]naphtho[2,3-d]furan-6,11-dione precursors with continuous stirring at room temperature overnight. The reaction mixture is then acidified with hydrochloric acid at 0 °C, precipitating the product. The solid is filtered, washed with water, methanol, and diethyl ether, then dried under vacuum at 60 °C. Recrystallization from dimethylformamide (DMF) yields the pure compound.

  • Yield and Physical Data :
    For 1,3-dihydroxybenzo[b]naphtho[2,3-d]furan-6,11-dione, a dark brown solid is obtained with a yield of approximately 28% and melting point above 310 °C.

Visible-Light-Mediated [3+2] Cycloaddition

A green and efficient synthetic method involves visible-light photocatalysis to promote a [3+2] cycloaddition between 2-hydroxy-1,4-naphthoquinone and alkynes, leading to naphtho[2,3-b]furan-4,9-diones, structurally related to the target compound.

  • General Procedure :
    A mixture of 2-hydroxy-1,4-naphthoquinone and an alkyne is dissolved in acetonitrile and irradiated with blue LED light (460 nm) for 6 hours. After completion, the solvent is evaporated, and the residue purified by chromatography.

  • Advantages :
    This method offers excellent regioselectivity, mild reaction conditions, and good yields (up to 75%). It is environmentally friendly and avoids harsh reagents.

Bromine-Mediated Cyclization

Another approach involves bromination of lactol intermediates to form 3-bromomethyl-3-hydroxy-3H-isobenzofuran-1-ones, which can be further transformed into the target fused furanquinone system.

  • Procedure :
    Bromine is added dropwise to a solution of lactols in acetic acid/toluene at 60 °C. After stirring, the mixture is evaporated and crystallized to isolate the brominated intermediate.

  • Yield and Characterization :
    The brominated intermediate is obtained in high yield (96%) as a white solid with characteristic IR and NMR signals confirming the structure.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Advantages References
Condensation with Hydroxy Aromatics Phloroglucinol or resorcinol + naphthoquinone Stirring at RT overnight, acidification at 0 °C ~28 Simple, direct, classical approach
Visible-Light [3+2] Cycloaddition 2-Hydroxy-1,4-naphthoquinone + alkynes Blue LED irradiation, MeCN solvent, 6 h Up to 75 Green, regioselective, mild conditions
Bromine-Mediated Cyclization Lactols Bromine addition at 60 °C, AcOH/toluene 96 High yield, well-characterized intermediates

Mechanistic Insights and Research Findings

  • The condensation method relies on nucleophilic attack of hydroxy groups on quinone carbons, followed by cyclization and dehydration to form the furan ring.

  • The visible-light photocatalyzed [3+2] cycloaddition proceeds via excitation of the naphthoquinone to a triplet state, reaction with the alkyne to form a biradical intermediate, intramolecular cyclization, and final oxidation by air to yield the furan-dione structure.

  • Bromine-mediated cyclization involves electrophilic bromination of lactol intermediates, facilitating ring closure to the isobenzofuranone structure, a key precursor to the target compound.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into hydroquinones and other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

Cytotoxicity and Anticancer Activity

Research has demonstrated that derivatives of 3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription in cancer cells. In a study involving several synthesized derivatives, it was found that some compounds displayed significant cytotoxicity against human cancer cell lines while exhibiting low toxicity towards normal cells .

Mechanism of Action

The anticancer activity is believed to stem from the ability of these compounds to intercalate into DNA or inhibit key enzymes involved in DNA processing. This mechanism disrupts the normal function of cancer cells, leading to apoptosis (programmed cell death) and reduced proliferation rates .

Organic Synthesis

Synthetic Pathways

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its structure allows for multiple functionalization reactions, which can lead to the formation of new compounds with desirable properties. For example, recent studies have optimized synthetic routes involving photocatalysis under blue LED irradiation to produce high yields of naphthoquinone derivatives from this compound .

Reactivity and Functionalization

The reactivity of this compound can be exploited to create a variety of functional groups through electrophilic substitution reactions. This versatility makes it a valuable building block in organic synthesis for developing new pharmaceuticals and agrochemicals .

Material Science

Polymer Chemistry

In material science, derivatives of this compound have been investigated for their potential use in polymer formulations. Their unique electronic properties can enhance the conductivity and stability of polymers used in electronic devices . The incorporation of these compounds into polymer matrices has shown promise for applications in organic photovoltaics and light-emitting diodes.

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of several synthesized derivatives of this compound against five different human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development into anticancer agents .

Case Study 2: Synthesis Optimization

An investigation focused on optimizing the synthesis of naphthoquinone derivatives from this compound using various solvents and reaction conditions. The study found that using acetonitrile as a solvent under blue LED irradiation significantly improved yields compared to traditional methods . This optimization not only enhances efficiency but also reduces environmental impact by minimizing waste.

Mechanism of Action

The mechanism of action of 3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione involves its interaction with specific molecular targets and pathways. It can inhibit or activate certain enzymes, receptors, and signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and biological differences between 3-hydroxybenzo[b]naphtho[2,3-d]furan-6,11-dione and related compounds:

Compound Name Structural Features Notable Biological Activity Key Differences
This compound C3 hydroxyl, fused naphthofuran-quinone Antitumor, DNA intercalation Hydroxyl group enhances solubility and redox activity
2,4-Di-tert-butylbenzo[b]naphtho[2,3-d]furan-6,11-dione tert-butyl substituents at C2 and C4 Anticancer (specific mechanisms uncharacterized) Bulky substituents reduce solubility but improve metabolic stability
Dinaphtho[2,1-b:2',3'-d]furan-8,13-dione Dual naphthalene fusion, no hydroxyl group Photodynamic therapy applications Extended conjugation increases light absorption
6-Oxa-benzo[a]anthracene-5,7,12-trione Anthracene core with oxygen substitution Antitumor (topoisomerase inhibition) Oxa-substitution alters electron distribution
Naphtho[2,3-b]benzofuran-3-ylboronic acid Boronic acid substituent at C3 Suzuki coupling intermediate Functional group enables cross-coupling reactions

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound improves aqueous solubility compared to non-polar analogues like 2,4-di-tert-butyl derivatives .
  • Stability : Intramolecular hydrogen bonding (O4–H4⋯O2, 2.733 Å) in the crystal lattice enhances thermal stability .
  • Reactivity: The quinone moiety undergoes redox cycling, generating reactive oxygen species (ROS) in biological systems, a property absent in boronic acid derivatives .

Biological Activity

3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione (CAS No. 97620-82-1) is a polycyclic aromatic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H8O4C_{16}H_8O_4 with a molar mass of 264.23 g/mol. The compound features a hydroxyl group at the 3-position, which significantly influences its chemical reactivity and biological activity. This structural characteristic enhances its ability to form hydrogen bonds, making it a valuable compound in various biochemical contexts .

Anticancer Properties

Research indicates that this compound exhibits antitumor activity against various cancer cell lines. A study highlighted its cytotoxic effects on carcinoma cells while demonstrating low toxicity to normal cells . The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . In vitro studies have shown that it possesses significant activity against a range of bacteria and fungi, suggesting potential applications in treating infections . The exact mechanisms of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Other Biological Effects

In addition to anticancer and antimicrobial activities, this compound has been studied for its antiviral properties . It has shown effectiveness against certain viruses, including the Japanese encephalitis virus .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit various enzymes involved in cancer progression and microbial metabolism.
  • Signal Transduction Modulation : It alters signaling pathways that regulate cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.

Research Findings and Case Studies

A summary of key studies exploring the biological activity of this compound is presented in the following table:

Study ReferenceBiological ActivityKey Findings
AntitumorDemonstrated cytotoxicity against KB cells with minimal toxicity to normal cells.
AntimicrobialEffective against multiple bacterial strains; mechanism involves membrane disruption.
AntiviralInhibitory effects on Japanese encephalitis virus; potential for therapeutic development.

Q & A

Basic: What are the established synthetic routes for 3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione, and how can reaction conditions be optimized for yield?

Answer:
A key method involves the cyclization of 2-chloro-5,8-dimethoxy-3-phenoxy-1,4-naphthoquinone intermediates using palladium(II) acetate and Na₂CO₃ in DMSO. Elevated temperatures (e.g., 80–100°C) promote intermediate formation, while controlled palladium loading (0.5–2 mol%) ensures efficient cyclization. Yield optimization requires adjusting solvent polarity, reaction time (6–12 hours), and catalyst recovery protocols. Post-synthesis demethylation with HBr/acetic acid introduces hydroxy groups .

Basic: What spectroscopic techniques are essential for characterizing this compound and its intermediates?

Answer:

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl carbons at δ 180–190 ppm).
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, O-H stretch at ~3400 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks for intermediates like ethyl 3-amino-naphthofuran-2-carboxylate).
  • TLC/HPLC : Monitors reaction progress and purity (>95% purity threshold) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

  • Cross-validation : Use 2D NMR (HSQC, HMBC) to confirm connectivity in complex aromatic systems.
  • Isotopic Labeling : Track unexpected signals (e.g., deuterated solvents to identify exchangeable protons).
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for ambiguous assignments.
  • Purity Checks : Eliminate solvent or impurity artifacts via recrystallization or preparative HPLC .

Advanced: What strategies improve regioselectivity in synthesizing derivatives of this compound?

Answer:

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro, carbonyl) to steer electrophilic substitution.
  • Catalytic Control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective arylations.
  • Base Optimization : Adjust Na₂CO₃ concentration to minimize side reactions during cyclization .

Basic: How to design experiments to evaluate the biological activity of this compound?

Answer:

  • In Vitro Assays : Start with cytotoxicity screening (e.g., MTT assay) against cancer cell lines.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified hydroxy/methoxy groups to assess pharmacophore requirements.
  • Enzyme Inhibition Studies : Test interactions with target enzymes (e.g., kinases) using fluorescence-based assays.
  • Dose-Response Curves : Establish IC₅₀ values for potency comparisons .

Advanced: How to analyze the reaction mechanism of the palladium-mediated cyclization step?

Answer:

  • Kinetic Profiling : Monitor intermediate consumption via in situ IR or LC-MS to identify rate-determining steps.
  • Isotope Effects : Use deuterated substrates to probe hydrogen transfer in cyclization.
  • Catalyst Characterization : Perform XPS or EXAFS on palladium intermediates to track oxidation states.
  • Computational Studies : Simulate transition states to evaluate oxidative addition or reductive elimination pathways .

Basic: What are common impurities in the synthesis of this compound, and how are they removed?

Answer:

  • Byproducts : Unreacted phenols or dimerized quinones.
  • Purification Methods :
    • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
    • Recrystallization : Employ ethanol/water mixtures for high-purity crystals.
    • Acid-Base Extraction : Remove unreacted Na₂CO₃ or acidic impurities .

Advanced: How to scale up synthesis while maintaining reaction efficiency and safety?

Answer:

  • Solvent Optimization : Replace DMSO with safer alternatives (e.g., DMAc) for large-scale reactions.
  • Continuous Flow Systems : Enhance heat/mass transfer and reduce palladium catalyst loading.
  • Waste Management : Implement solvent recovery loops and neutralize acidic byproducts before disposal.
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione
Reactant of Route 2
3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.